molecular formula C18H17FN2O2 B2375914 N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide CAS No. 1203286-67-2

N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide

Cat. No.: B2375914
CAS No.: 1203286-67-2
M. Wt: 312.344
InChI Key: QRHZPEAUVHXELM-UHFFFAOYSA-N
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Description

N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide is an organic compound that features a cyclobutane ring, a phenyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide typically involves the following steps:

    Formation of Cyclobutanecarboxylic Acid: Cyclobutane is first converted to cyclobutanecarboxylic acid through a carboxylation reaction.

    Amidation Reaction: The cyclobutanecarboxylic acid is then reacted with 2-aminophenylamine to form N-(2-aminophenyl)cyclobutanecarboxamide.

    Fluorobenzoylation: Finally, the N-(2-aminophenyl)cyclobutanecarboxamide is reacted with 2-fluorobenzoyl chloride under appropriate conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Cyclobutanecarboxylic acid derivatives or ketones.

    Reduction: Amines.

    Substitution: Compounds with substituted fluorine atoms.

Scientific Research Applications

N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclopropanecarboxamido)phenyl)-2-fluorobenzamide
  • N-(2-(cyclopentanecarboxamido)phenyl)-2-fluorobenzamide
  • N-(2-(cyclohexanecarboxamido)phenyl)-2-fluorobenzamide

Uniqueness

N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence the compound’s reactivity, stability, and biological activity.

Properties

IUPAC Name

N-[2-(cyclobutanecarbonylamino)phenyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-14-9-2-1-8-13(14)18(23)21-16-11-4-3-10-15(16)20-17(22)12-6-5-7-12/h1-4,8-12H,5-7H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHZPEAUVHXELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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